molecular formula C25H28O3 B11154398 1-[(4-tert-butylbenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

1-[(4-tert-butylbenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No.: B11154398
M. Wt: 376.5 g/mol
InChI Key: KSMBFKXLUHUDGE-UHFFFAOYSA-N
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Description

1-[(4-tert-Butylphenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound known for its unique structural properties This compound is characterized by the presence of a tert-butylphenyl group, a methoxy group, and a cyclohexa[c]chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-tert-butylphenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves multi-step organic reactions. One common route includes the alkylation of a phenol derivative with a tert-butyl halide, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Catalysts and automated systems are also employed to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-[(4-tert-Butylphenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where nucleophiles like thiols or amines replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Thiols (R-SH), amines (R-NH2)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Thiol or amine derivatives

Scientific Research Applications

1-[(4-tert-Butylphenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-tert-butylphenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-tert-Butylphenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can be compared with other similar compounds, such as:

    Avobenzone: Known for its use in sunscreen products due to its ability to absorb UVA rays.

    4-tert-Butylacetophenone: Used as an intermediate in the synthesis of pharmaceuticals and fragrances.

The uniqueness of 1-[(4-tert-butylphenyl)methoxy]-3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C25H28O3

Molecular Weight

376.5 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C25H28O3/c1-16-13-21(27-15-17-9-11-18(12-10-17)25(2,3)4)23-19-7-5-6-8-20(19)24(26)28-22(23)14-16/h9-14H,5-8,15H2,1-4H3

InChI Key

KSMBFKXLUHUDGE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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